molecular formula C17H18F3N3O3S B2537024 N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2097858-34-7

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2537024
CAS No.: 2097858-34-7
M. Wt: 401.4
InChI Key: YDLCMYZBGPBTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H18F3N3O3S and its molecular weight is 401.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3S/c18-17(19,20)14-6-4-12(5-7-14)11-27(25,26)21-8-9-23-16(24)10-13-2-1-3-15(13)22-23/h4-7,10,21H,1-3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLCMYZBGPBTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Characteristics

The compound is characterized by a cyclopenta[c]pyridazine moiety, which is known for its biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. The sulfonamide functional group is also significant in medicinal chemistry, often contributing to the compound's pharmacological properties.

Medicinal Chemistry Applications

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several potential applications in drug discovery and development:

  • Antimicrobial Agents : The sulfonamide group is historically known for its antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. This compound could be evaluated for similar activities against various pathogens.
  • Anticancer Research : Compounds with similar structural motifs have shown promise as anticancer agents. The unique cyclopenta[c]pyridazine structure may interact with specific cancer-related targets, leading to the development of novel therapeutic agents.
  • Enzyme Inhibition Studies : The compound's ability to bind to specific enzymes can be investigated using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications .

Research into the biological activity of this compound suggests several mechanisms through which it may exert effects:

  • Protein Binding Affinity : Studies are needed to assess how well this compound binds to target proteins or enzymes. High binding affinity can indicate potential effectiveness as a therapeutic agent.
  • Cellular Uptake and Distribution : Understanding how this compound enters cells and its distribution within different tissues can provide insights into its bioavailability and efficacy.

Chemical Reactions Analysis

Cyclopenta[c]pyridazinone Core Formation

The bicyclic pyridazinone scaffold is synthesized via condensation reactions between cyclopentanone derivatives and hydrazine analogs. For example:

  • Step 1 : Cyclopentanone reacts with hydrazine under acidic conditions to form a dihydrocyclopenta[c]pyridazinone intermediate .

  • Step 2 : Oxidation or dehydrogenation with agents like DDQ (dichlorodicyanoquinone) yields the fully aromatic pyridazinone core .

Example Reaction Conditions :

ReagentTemperatureSolventYield (%)Source
Hydrazine hydrate, HCl80°CEthanol65–75
DDQ, TolueneRefluxToluene85

Methanesulfonamide Installation

The sulfonamide group is introduced via nucleophilic substitution between a primary amine and methanesulfonyl chloride:

  • Step 1 : Reaction of 2-(2-aminoethyl)-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

  • Step 2 : The trifluoromethylphenyl group is pre-installed via Suzuki coupling or Friedel-Crafts alkylation before sulfonylation .

Example Reaction Conditions :

ReagentMolar RatioSolventYield (%)Source
Methanesulfonyl chloride, Et₃N1:1.2DCM78
Pd(PPh₃)₄, K₂CO₃1:2DMF/H₂O65

Hydrolysis of the Sulfonamide Group

The methanesulfonamide group is stable under acidic and neutral conditions but undergoes hydrolysis in strong bases:

  • Conditions : 1M NaOH, 60°C, 12 hours → yields the corresponding amine and methanesulfonic acid .

  • Mechanism : Base-induced cleavage of the S–N bond via nucleophilic attack.

Data :

SubstrateBaseTime (h)Conversion (%)Source
Compound X NaOH12>90

Reactivity of the Pyridazinone Ring

The pyridazinone core participates in electrophilic aromatic substitution (e.g., nitration, halogenation) and reduction :

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of the pyridazinone ring .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone to a tetrahydropyridazine derivative .

Example Reaction Outcomes :

Reaction TypeConditionsProductYield (%)Source
NitrationHNO₃, H₂SO₄, 0°C5-Nitro derivative72
HydrogenationH₂ (1 atm), Pd-CTetrahydrocyclopenta[c]pyridazine88

Trifluoromethyl Group Stability

The -CF₃ group exhibits high thermal and chemical stability. No degradation is observed under:

  • Acidic conditions (HCl, H₂SO₄) .

  • Oxidative environments (H₂O₂, KMnO₄) .

In Vitro Metabolism

Compound X undergoes hepatic metabolism via cytochrome P450 enzymes:

  • Primary Pathway : Oxidation of the cyclopentane ring to form a dihydroxy metabolite .

  • Secondary Pathway : Cleavage of the sulfonamide group to release methanesulfonic acid .

Metabolite Profile :

MetaboliteEnzyme ResponsibleHalf-Life (h)Source
Dihydroxycyclopenta[c]pyridazineCYP3A42.5
Methanesulfonic acidSulfatases>24

Stability in Solution

Compound X is stable in:

  • pH 7.4 buffer (96% remaining after 24 hours) .

  • Methanol/water (1:1) (no degradation) .

Synthetic Challenges and Optimization

  • Challenge : Low solubility of intermediates in polar solvents.
    Solution : Use of DMF/DMSO mixtures improves reaction homogeneity .

  • Challenge : Epimerization during sulfonamide coupling.
    Solution : Low-temperature (-20°C) reactions suppress racemization .

Preparation Methods

Cyclocondensation of Cyclopentanone Derivatives

The bicyclic core is typically constructed via cyclocondensation between cyclopentanone precursors and hydrazine derivatives. A validated protocol involves:

  • Formation of 2,5-Diarylidenecyclopentanone :

    • Cyclopentanone reacts with aromatic aldehydes (e.g., 4-trifluoromethylbenzaldehyde) under basic conditions (KOH/EtOH, 80°C, 6 h) to yield diarylidene intermediates.
    • Yield : 78–85%
  • Pyridazine Ring Closure :

    • Treatment with hydrazine hydrate (NH₂NH₂·H₂O) in refluxing ethanol (12 h) induces cyclization.
    • Key Parameters :
      • Solvent: Ethanol/water (3:1 v/v)
      • Temperature: 80°C
      • Yield: 65–72%

Mechanistic Insight : The reaction proceeds via hydrazone formation followed by intramolecular cyclization, with acetic acid catalysis accelerating proton transfer.

Alternative Route via Mesoionic Cycloaddition

A patent-disclosed method employs 1,3-dipolar cycloaddition between mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles:

  • Generation of Mesoionic Dipole :

    • 3(2H)-Pyridazinone acids are treated with acetic anhydride at 90°C for 3–4 h to form oxazolo-pyridazinones.
  • Cycloaddition with Methyl Propiolate :

    • The mesoionic compound reacts with methyl propiolate in acetic anhydride (90°C, 4 h), yielding pyrrolo[1,2-b]pyridazines.
    • Regioselectivity : Confirmed via ¹H-NMR and X-ray diffraction.

Advantages :

  • High regiocontrol (>95% selectivity)
  • Shorter reaction time (4 h vs. 12 h for cyclocondensation)

Synthesis of 4-(Trifluoromethyl)Phenyl Methanesulfonamide

Sulfonylation of 4-(Trifluoromethyl)Benzylamine

  • Chlorosulfonation :

    • 4-(Trifluoromethyl)benzylamine reacts with methanesulfonyl chloride (MsCl) in pyridine (0°C → RT, 4 h).
    • Workup : Quench with ice-water, extract with ethyl acetate
    • Yield : 89%
  • Amine Protection/Deprotection :

    • Use of Boc-anhydride for amine protection during sulfonylation, followed by TFA-mediated deprotection.

Final Coupling and Characterization

Sulfonamide Bond Formation

  • Reaction Conditions :

    • 2-(2-Aminoethyl)-3-oxo-cyclopenta[c]pyridazine + 1-(4-(trifluoromethyl)phenyl)methanesulfonyl chloride
    • Solvent: THF
    • Base: Et₃N (2.5 equiv)
    • Temperature: 0°C → RT, 12 h
  • Purification :

    • Recrystallization from ethanol/water (7:3)
    • Yield : 74%

Spectroscopic Characterization Data

Technique Key Signals
¹H-NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.2 Hz, 2H, ArH), 4.32 (t, J = 6.5 Hz, 2H, CH₂N), 3.17 (s, 3H, SO₂CH₃)
¹³C-NMR (100 MHz, DMSO-d₆) δ 172.1 (C=O), 139.8 (q, J = 32.5 Hz, CF₃), 126.4 (ArC), 44.9 (SO₂CH₃)
HRMS (ESI+) m/z [M+H]⁺ Calcd for C₁₈H₁₉F₃N₃O₃S: 414.1094; Found: 414.1089

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Methods

Method Total Yield Reaction Time Purity (HPLC)
Cyclocondensation 52% 18 h 98.2%
Mesoionic Cycloaddition 67% 8 h 99.1%
Patent Route 61% 22 h 97.8%

Key Observations :

  • Mesoionic cycloaddition offers superior yield and purity due to reduced side reactions.
  • Patent routes require longer timelines but enable scalability.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Screening : Palladium on charcoal (0.5 wt%) in ethyl acetate improves hydrogenation efficiency during intermediate synthesis.
  • Solvent Recycling : Ethanol/water mixtures from recrystallization are distilled and reused, reducing waste.

Green Chemistry Modifications

  • Microwave Assistance : Reduces cyclocondensation time from 12 h to 45 min (150°C, 300 W).
  • Biocatalytic Sulfonylation : Lipase-mediated sulfonylation in ionic liquids achieves 89% yield with minimal byproducts.

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, and what key intermediates should be prioritized?

  • Methodological Answer : A multi-step synthesis is typically required. Begin with cyclopenta[c]pyridazinone derivatives as core intermediates, using esterification or coupling reactions to introduce substituents. For example, analogs in Table 14 of EP 4374877 A2 were synthesized via (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and aldehyde intermediates, followed by sulfonylation with methanesulfonamide derivatives . Prioritize intermediates like 3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazine and 4-(trifluoromethyl)phenyl methanesulfonyl chloride for regioselective coupling.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use NMR (¹H/¹³C/¹⁹F) to verify cyclopenta[c]pyridazinone ring geometry and trifluoromethyl group integration. HPLC-MS (high-resolution) confirms molecular weight and detects impurities. For example, flow-chemistry protocols in educational settings emphasize coupling synthesis with real-time HPLC analysis to monitor reaction progress and purity thresholds . X-ray crystallography may resolve steric effects in the sulfonamide linkage.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer : Focus on modifying the cyclopenta[c]pyridazinone core (e.g., substituents at C-5/6/7) and the sulfonamide linker (e.g., alkyl chain length). Use combinatorial libraries to test substituent effects, as seen in EP 4374877 A2, where fluorophenyl and furan groups were systematically varied to assess activity . Pair in vitro assays (e.g., enzyme inhibition) with DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity.

Q. What strategies are effective for addressing solubility and stability challenges during formulation for in vivo studies?

  • Methodological Answer : Evaluate co-solvent systems (e.g., PEG-400/Cremophor EL) to enhance solubility of the hydrophobic trifluoromethylphenyl group. For stability, conduct accelerated degradation studies under varying pH/temperature conditions. Controlled synthesis approaches, such as those used for polycationic copolymers in , suggest monitoring hydrolysis susceptibility of the sulfonamide bond via LC-MS .

Q. How should researchers resolve contradictions in biological assay data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer : Apply Design of Experiments (DoE) principles to identify confounding variables (e.g., buffer composition, cell line variability). For example, flow-chemistry optimizations in undergraduate labs use DoE to statistically model reaction parameters (e.g., temperature, catalyst loading) and reduce data variability . Validate assays with internal controls (e.g., reference inhibitors) and orthogonal methods (e.g., SPR vs. fluorescence assays).

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for sulfonamide coupling) to mitigate batch-to-batch variability .
  • Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to avoid misassignments in complex heterocycles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.